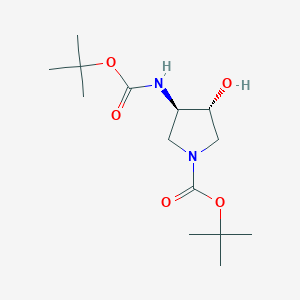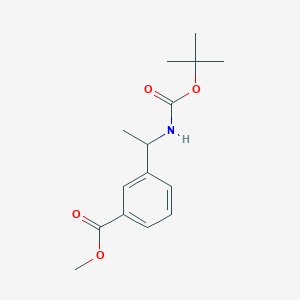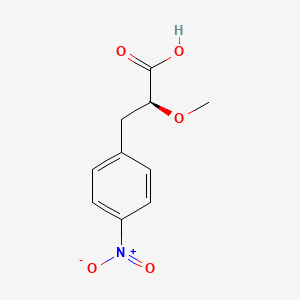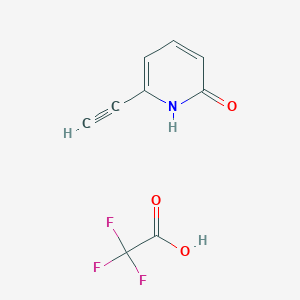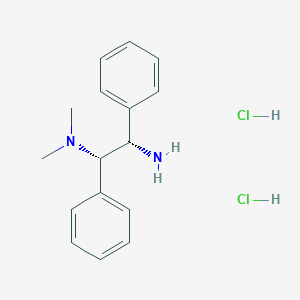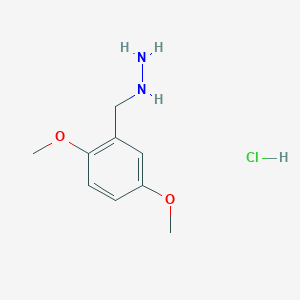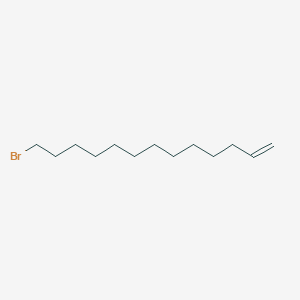
13-Bromotridec-1-ene
Vue d'ensemble
Description
13-Bromotridec-1-ene is a useful research compound. Its molecular formula is C13H25Br and its molecular weight is 261.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 13-Bromotridec-1-ene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 13-Bromotridec-1-ene including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Palladium-Catalyzed Domino Tricyclizations : Palladium-catalyzed domino tricyclizations of 2-Bromotetradec-1-ene-7,13-diynes yield products such as benzene, fulvene, and monoannelated fulvenes. This process indicates the potential utility of similar brominated compounds in organic synthesis and catalysis (Schweizer et al., 2001).
NMR Spectroscopy : Research shows that ^13C NMR spectroscopy, which can involve compounds like 13-Bromotridec-1-ene, is extremely useful in biochemical research due to its wide range of chemical shifts and favorable relaxation effects (Eakin et al., 1972).
Cascade Oligocyclizations : Palladium-catalyzed oligocyclizations of 2-bromotetradec-1-ene-7,13-diynes can lead to the formation of fulvene derivatives. This kind of reaction showcases the versatility of brominated alkenes in complex organic syntheses (Tokan et al., 2009).
Anticancer Potential : While not directly related to 13-Bromotridec-1-ene, research on ^13C-labeled compounds like indole-3-carbinol reveals their potential in suppressing tumor cell proliferation and inducing apoptosis in various cancer cells (Aggarwal & Ichikawa, 2005).
Synthesis of Labeled Compounds : ^13C-labeled tetradecanoic acids, which are structurally similar to 13-Bromotridec-1-ene, can be used for the synthesis of labeled diacyl phosphatidylcholines. This illustrates the role of such compounds in the synthesis of biologically relevant molecules (Sparrow et al., 1983).
Propriétés
IUPAC Name |
13-bromotridec-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2H,1,3-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIASHKZWUJPEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
13-Bromotridec-1-ene | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


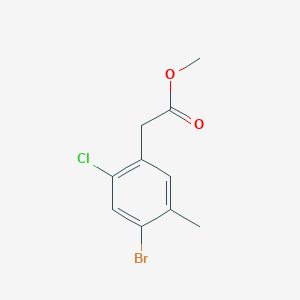
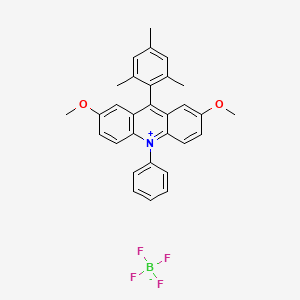
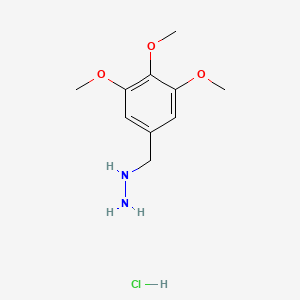
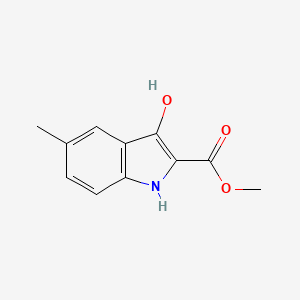
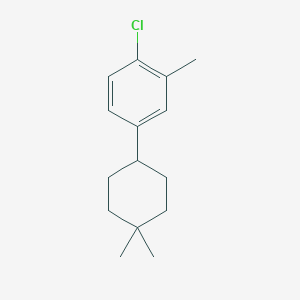
![2,2-Dimethyl-1-oxa-8-aza-spiro[4.5]decane hydrochloride](/img/structure/B8135902.png)
